REACTION_CXSMILES
|
[C:1]([C:4]1[C:5]([OH:13])=[C:6]([Cl:12])[CH:7]=[C:8]([O:10]C)[CH:9]=1)(=[O:3])[CH3:2]>Br>[C:1]([C:4]1[C:5]([OH:13])=[C:6]([Cl:12])[CH:7]=[C:8]([OH:10])[CH:9]=1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
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8.7 g
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Type
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reactant
|
Smiles
|
C(C)(=O)C=1C(=C(C=C(C1)OC)Cl)O
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Name
|
red phosphorus
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
|
Name
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ice
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Quantity
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1 L
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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Br
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Type
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CUSTOM
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Details
|
the mixture was then stirred at 85° C. for 15 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |